molecular formula C9H9N5O4 B12723023 Acitazanolast hydrate CAS No. 1184521-48-9

Acitazanolast hydrate

Cat. No.: B12723023
CAS No.: 1184521-48-9
M. Wt: 251.20 g/mol
InChI Key: LEZMUVNSMYOTNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Acitazanolast hydrate involves several steps. One documented method starts with the nitration of benzonitrile to produce m-nitrobenzonitrile, which is then reduced using iron powder to yield m-aminobenzonitrile. This intermediate is then reacted with oxalyl chloride in dimethoxyethane to produce the final product . Industrial production methods are likely to follow similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Acitazanolast hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can be performed on the nitro group during its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.

Common reagents used in these reactions include iron powder for reduction and oxalyl chloride for acylation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acitazanolast hydrate has a wide range of scientific research applications:

Mechanism of Action

Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels. Mast cell activation and degranulation are calcium-dependent processes, and the compound interferes with calcium influx into the cells. This inhibition prevents the activation of enzymes necessary for degranulation, thereby reducing the release of histamine and leukotrienes .

Comparison with Similar Compounds

Acitazanolast hydrate is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:

    Ketotifen: Another mast cell stabilizer that inhibits histamine release.

    Olopatadine: An antihistamine that also stabilizes mast cells.

    Azelastine: A dual-action antihistamine and mast cell stabilizer.

Compared to these compounds, this compound’s dual inhibition mechanism provides a broader spectrum of anti-allergic effects .

Properties

CAS No.

1184521-48-9

Molecular Formula

C9H9N5O4

Molecular Weight

251.20 g/mol

IUPAC Name

2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate

InChI

InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2

InChI Key

LEZMUVNSMYOTNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O

Origin of Product

United States

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